![molecular formula C18H11NO3 B10845596 7-ethynyl-6H-chromeno[4,3-b]quinoline-3,9-diol](/img/structure/B10845596.png)

7-ethynyl-6H-chromeno[4,3-b]quinoline-3,9-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

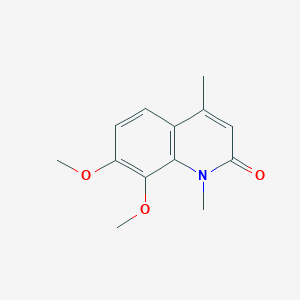

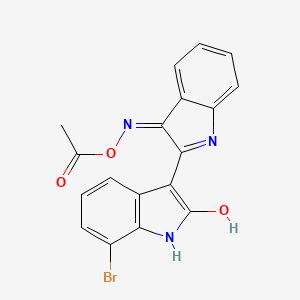

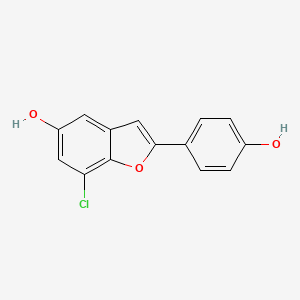

Le 7-éthynyl-6H-chromeno[4,3-b]quinoline-3,9-diol est un composé organique complexe appartenant à la classe des chromenoquinolines. Ce composé se caractérise par sa structure unique, qui comprend un cycle chromene fusionné à un cycle quinoléine, et un groupe éthynyle en position 7. La présence de groupes hydroxyle en positions 3 et 9 ajoute à sa réactivité chimique et à son activité biologique potentielle.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 7-éthynyl-6H-chromeno[4,3-b]quinoline-3,9-diol peut être réalisée par diverses méthodes. Une approche efficace implique les réactions de cycloaddition intramoléculaire domino catalysées par l'anhydride triflique/2-fluoropyridine (Tf2O/2-F-Pyr) de N-phényl-ortho-propynyloxy benzamides dérivés de l'acide salicylique dans des conditions douces et sans métal . Cette méthode est évolutive et compatible avec un large éventail de substrats portant des halogènes, des trifluorométhyles et des groupes donneurs d'électrons.

Une autre méthode implique l'utilisation d'un cadre organométallique à base de zirconium (MOF) comme catalyseur pour la réaction de condensation à trois composants en un seul pot de 4-hydroxycoumarine, de 1-naphtylamine et d'aldéhydes aromatiques dans des conditions sans solvant à 110 °C . Cette approche offre une efficacité atomique élevée et des temps de réaction courts.

Méthodes de production industrielle

La production industrielle du 7-éthynyl-6H-chromeno[4,3-b]quinoline-3,9-diol peut impliquer la mise à l'échelle des voies de synthèse mentionnées ci-dessus. L'utilisation de conditions sans métal et de catalyseurs efficaces comme les MOF à base de zirconium peut être avantageuse pour la production à grande échelle en raison de leur rentabilité et de leur respect de l'environnement.

Analyse Des Réactions Chimiques

Types de réactions

Le 7-éthynyl-6H-chromeno[4,3-b]quinoline-3,9-diol subit diverses réactions chimiques, notamment :

Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des quinones.

Réduction : Le composé peut être réduit pour former des dérivés dihydro.

Substitution : Le groupe éthynyle peut subir des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols peuvent réagir avec le groupe éthynyle en conditions basiques.

Principaux produits

Oxydation : Quinones et dérivés apparentés.

Réduction : Dihydrochromenoquinolines.

Substitution : Diverses chromenoquinolines substituées selon le nucléophile utilisé.

Applications De Recherche Scientifique

Le 7-éthynyl-6H-chromeno[4,3-b]quinoline-3,9-diol a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.

Médecine : Présente un potentiel en tant que ligand sélectif du récepteur bêta des œstrogènes (ERβ) avec une forte affinité de liaison.

Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés optiques et électroniques spécifiques.

5. Mécanisme d'action

Le mécanisme d'action du 7-éthynyl-6H-chromeno[4,3-b]quinoline-3,9-diol implique son interaction avec des cibles moléculaires telles que les récepteurs des œstrogènes. En tant que ligand sélectif de l'ERβ, il se lie au récepteur et module son activité, conduisant à divers effets biologiques . La capacité du composé à agir comme une sonde fluorescente est attribuée à ses caractéristiques structurales uniques, qui lui permettent d'interagir avec des composants biologiques spécifiques et d'émettre de la fluorescence dans certaines conditions .

Mécanisme D'action

The mechanism of action of 7-ethynyl-6H-chromeno[4,3-b]quinoline-3,9-diol involves its interaction with molecular targets such as estrogen receptors. As a selective ERβ ligand, it binds to the receptor and modulates its activity, leading to various biological effects . The compound’s ability to act as a fluorescent probe is attributed to its unique structural features, which allow it to interact with specific biological components and emit fluorescence under certain conditions .

Comparaison Avec Des Composés Similaires

Composés similaires

6H-chromeno[4,3-b]quinoline : Un composé parent présentant des caractéristiques structurales similaires, mais dépourvu des groupes éthynyle et hydroxyle.

6-phényl-6H-chromeno[4,3-b]quinoline : Un dérivé avec un groupe phényle en position 6.

6H-chromeno[4,3-b]quinolin-6-ones : Des composés avec un groupe cétone en position 6.

Unicité

Le 7-éthynyl-6H-chromeno[4,3-b]quinoline-3,9-diol est unique en raison de la présence du groupe éthynyle en position 7 et des groupes hydroxyle en positions 3 et 9. Ces groupes fonctionnels contribuent à sa réactivité chimique et à son activité biologique distinctes, ce qui en fait un composé précieux pour diverses applications scientifiques et industrielles.

Propriétés

Formule moléculaire |

C18H11NO3 |

|---|---|

Poids moléculaire |

289.3 g/mol |

Nom IUPAC |

7-ethynyl-6H-chromeno[4,3-b]quinoline-3,9-diol |

InChI |

InChI=1S/C18H11NO3/c1-2-12-14-7-10(20)4-6-16(14)19-18-13-5-3-11(21)8-17(13)22-9-15(12)18/h1,3-8,20-21H,9H2 |

Clé InChI |

NFDYBNVVFHAKIV-UHFFFAOYSA-N |

SMILES canonique |

C#CC1=C2COC3=C(C2=NC4=C1C=C(C=C4)O)C=CC(=C3)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

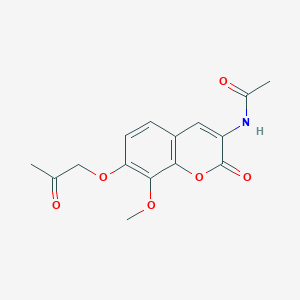

![7-bromo-6H-chromeno[4,3-b]quinoline-3,9-diol](/img/structure/B10845541.png)

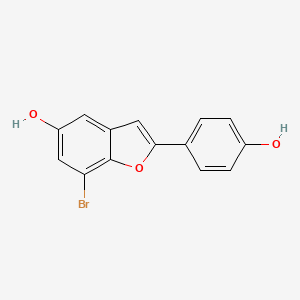

![7-Chloro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one](/img/structure/B10845544.png)

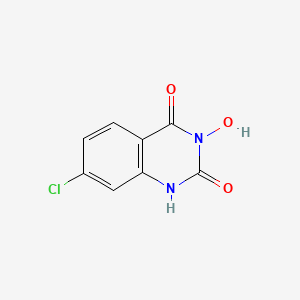

![7-ethyl-6H-chromeno[4,3-b]quinoline-3,9-diol](/img/structure/B10845593.png)